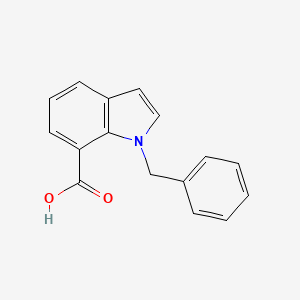

1-Benzyl-1h-indole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

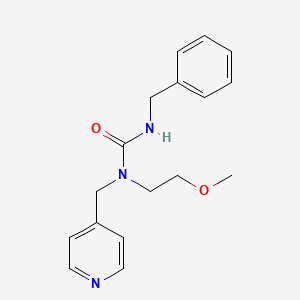

1-Benzyl-1h-indole-7-carboxylic acid is a chemical compound with the CAS Number: 1094217-58-9 . It has a molecular weight of 251.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Benzyl-1h-indole-7-carboxylic acid is 1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Benzyl-1h-indole-7-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 251.28 .Scientific Research Applications

Organic Synthesis

"1-Benzyl-1h-indole-7-carboxylic acid" and its derivatives are pivotal in the field of organic chemistry, especially in the synthesis of indole alkaloids, which are compounds of significant pharmacological interest. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the importance of such compounds in developing new synthetic routes for indoles. This review emphasizes the versatility of indole derivatives in organic synthesis, demonstrating their crucial role in advancing synthetic methodologies (Taber & Tirunahari, 2011).

Antimicrobial and Cytotoxic Activity

Carboxylic acids, including "1-Benzyl-1h-indole-7-carboxylic acid," have been studied for their biological activities. Godlewska-Żyłkiewicz et al. (2020) reviewed the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids. This study provides insights into the antimicrobial properties of carboxylic acids and their potential use in developing new antimicrobial agents, underscoring the significance of structural differences in modulating biological activities (Godlewska-Żyłkiewicz et al., 2020).

Enzyme Inhibition

The compound and its analogs are also explored for their enzyme inhibitory activities. Donnier-Maréchal and Vidal (2016) reviewed glycogen phosphorylase inhibitors, showcasing the potential of carboxylic acid derivatives in managing type 2 diabetes by controlling glycemia. This area of research demonstrates the therapeutic applications of "1-Benzyl-1h-indole-7-carboxylic acid" derivatives in developing novel treatments for metabolic disorders (Donnier-Maréchal & Vidal, 2016).

Environmental Remediation

The role of carboxylic acids in environmental remediation, particularly in the reduction of heavy metals, has been a subject of interest. Jiang et al. (2019) reviewed the reduction of Cr(VI) to Cr(III) mediated by carboxylic acids, highlighting the potential of such compounds in environmental detoxification processes. This research underscores the importance of "1-Benzyl-1h-indole-7-carboxylic acid" in environmental chemistry and its potential applications in remediation efforts (Jiang et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-benzylindole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOUZENIUWFUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1h-indole-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)

![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)

![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)

![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2439757.png)

![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)

![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)

![3-[2-Piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)